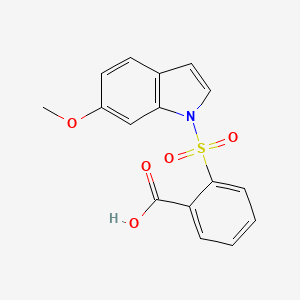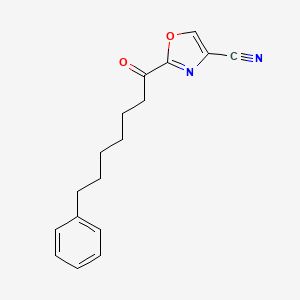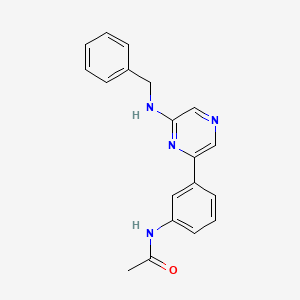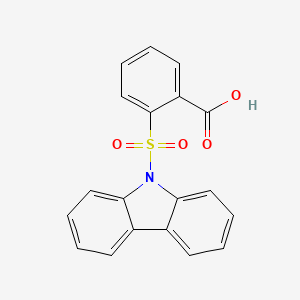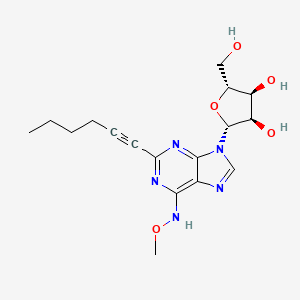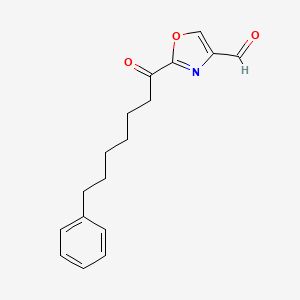
2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is a small molecular compound with the chemical formula C17H19NO3The compound features an oxazole ring, a phenyl group, and a heptanoyl chain, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Phenylheptanoyl Group: The phenylheptanoyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the oxazole ring reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(7-Phenylheptanoyl)oxazol-4-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Der Oxazolring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Salpetersäure für die Nitrierung, Halogene (Chlor, Brom) für die Halogenierung, Lewis-Säuren als Katalysatoren.
Hauptprodukte
Oxidation: 2-(7-Phenylheptanoyl)oxazol-4-carbonsäure.
Reduktion: 2-(7-Phenylheptanoyl)oxazol-4-methanol.
Substitution: Nitrierte oder halogenierte Derivate des Oxazolrings.
Wissenschaftliche Forschungsanwendungen
2-(7-Phenylheptanoyl)oxazol-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht wegen seines Potenzials als Inhibitor von Enzymen wie Fettsäureamidhydrolase, die eine Rolle beim Metabolismus bioaktiver Lipide spielt.
Medizin: Erforscht wegen seines Potenzials für therapeutische Wirkungen, einschließlich analgetischer und entzündungshemmender Eigenschaften.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(7-Phenylheptanoyl)oxazol-4-carbaldehyd beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen. Beispielsweise kann es Fettsäureamidhydrolase inhibieren, indem es an ihr aktives Zentrum bindet, wodurch die Hydrolyse von bioaktiven Fettsäureamiden verhindert wird. Diese Hemmung kann Signalwege modulieren, die an Schmerz und Entzündungen beteiligt sind .
Wirkmechanismus
The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit fatty acid amide hydrolase by binding to its active site, thereby preventing the hydrolysis of bioactive fatty acid amides. This inhibition can modulate signaling pathways involved in pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(7-Phenylheptanoyl)oxazol-4-carboxamid: Ähnliche Struktur, aber mit einer Carboxamidgruppe anstelle einer Carbaldehydgruppe.
2-(7-Phenylheptanoyl)oxazol-4-methanol: Ähnliche Struktur, aber mit einer Methanolgruppe anstelle einer Carbaldehydgruppe.
Einzigartigkeit
2-(7-Phenylheptanoyl)oxazol-4-carbaldehyd ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Seine Aldehydgruppe ermöglicht vielseitige chemische Modifikationen, während sein Oxazolring und seine Phenylheptanoylkette zu seinem Potenzial als bioaktives Molekül beitragen.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-(7-phenylheptanoyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C17H19NO3/c19-12-15-13-21-17(18-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
InChI-Schlüssel |
CLWIISIKUDVYMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



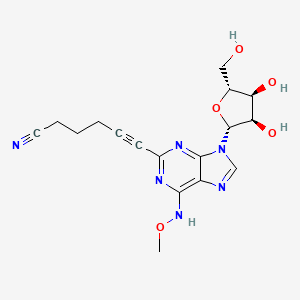
![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
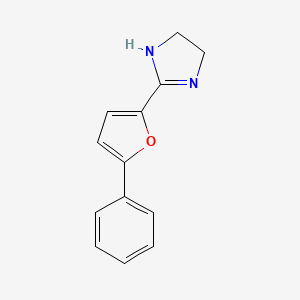
![2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol](/img/structure/B10841077.png)
